3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: C27H23ClN4O3
CAS Number: 634896-31-4
The compound consists of a pyrazole core with various functional groups attached. The name hints at its aromatic and heterocyclic nature. Now, let’s explore its preparation methods, reactions, applications, and more.
Properties
Molecular Formula |
C27H23ClN4O3 |
|---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H23ClN4O3/c1-34-26-11-5-3-7-20(26)9-6-16-29-32-27(33)25-17-24(30-31-25)19-12-14-22(15-13-19)35-18-21-8-2-4-10-23(21)28/h2-17H,18H2,1H3,(H,30,31)(H,32,33)/b9-6+,29-16+ |
InChI Key |
KSGXRUMIDXWBGS-SBQOZUNCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation under certain conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl rings can be replaced.
Hydrazine hydrate: Used for hydrazide formation.
Aldehydes/Ketones: Reactants for condensation.
- The target compound itself, with variations based on substituents.
Scientific Research Applications
Medicine: Investigated for potential drug development due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its effects on cellular processes.
Industry: Limited applications, but its reactivity makes it intriguing.
Mechanism of Action
- The compound likely interacts with specific receptors or enzymes.
- Further research needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
